molecular formula C10H8F2O3 B1585934 Ethyl 3,4-difluorobenzoylformate CAS No. 73790-05-3

Ethyl 3,4-difluorobenzoylformate

Cat. No.: B1585934
CAS No.: 73790-05-3
M. Wt: 214.16 g/mol
InChI Key: DYIBSNLBZKOXNA-UHFFFAOYSA-N
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Description

Ethyl 3,4-difluorobenzoylformate is an organic compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol . It is primarily used in research settings and is known for its unique chemical properties due to the presence of fluorine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-difluorobenzoylformate can be synthesized through various methods. One common synthetic route involves the esterification of 3,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-difluorobenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 3,4-difluorobenzoic acid.

    Reduction: Ethyl 3,4-difluorobenzyl alcohol.

    Substitution: Various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4-difluorobenzoylformate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3,4-difluorobenzoylformate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,4-difluorobenzoylformate is unique due to the specific positioning of fluorine atoms, which significantly influences its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research applications.

Biological Activity

Ethyl 3,4-difluorobenzoylformate is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agricultural applications. This article explores its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C10H8F2O3C_{10}H_{8}F_{2}O_{3}, and it features a benzoyl group attached to an ethyl ester of formic acid.

The biological activity of this compound can be attributed to several key mechanisms:

  • Fluorine Substitution Effects : The introduction of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it more effective as a drug candidate. This property allows for better membrane penetration and interaction with biological targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The binding affinity to these targets is influenced by the unique electronic properties imparted by the fluorine atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed enhanced efficacy against drug-resistant bacteria when compared to non-fluorinated analogs. The Minimum Inhibitory Concentration (MIC) values reported were as low as 0.1 mg/mL against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Antibiotic Potentiation : A case study evaluated the compound's ability to enhance the effectiveness of existing antibiotics. When combined with erythromycin, this compound exhibited a synergistic effect, reducing bacterial counts significantly more than either agent alone. The combination therapy resulted in a decrease in bacterial regrowth rates, suggesting a potential role in overcoming antibiotic resistance.
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of this compound in vitro. This compound was shown to inhibit the production of pro-inflammatory cytokines in human cell lines, indicating its potential use in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMIC (mg/mL)Observations
AntimicrobialStaphylococcus aureus0.1Significant growth inhibition
AntimicrobialEscherichia coli0.1Synergistic effect with erythromycin
Anti-inflammatoryHuman cell linesN/AReduced pro-inflammatory cytokine production

Research Findings

Recent studies have focused on the synthesis of this compound analogs to explore their biological activities further. These studies suggest that modifications to the benzene ring can lead to variations in antimicrobial potency and selectivity.

  • Fluorinated Analogs : Research has shown that varying the position and number of fluorine substituents can enhance the biological activity of these compounds. For instance, compounds with trifluoromethyl groups displayed improved potency against resistant strains.

Properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIBSNLBZKOXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378994
Record name Ethyl 3,4-difluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73790-05-3
Record name Ethyl 3,4-difluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(3,4-difluorophenyl)-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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